molecular formula C12H19NO4 B15309019 1-tert-butyl2-methyl2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate

1-tert-butyl2-methyl2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate

Cat. No.: B15309019
M. Wt: 241.28 g/mol
InChI Key: YDKVELHEMMJYJX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate involves several steps. One common method includes the reaction of tert-butyl acetoacetate with methylamine, followed by cyclization to form the pyrrole ring . The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate can be compared with other similar compounds such as:

    1-tert-butyl 2-methyl (S)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate: This compound has a similar structure but differs in stereochemistry.

    1-tert-butyl 2-methyl 1H-pyrrole-1,2 (2H,5H)-dicarboxylate: This compound has a different hydrogenation state.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

1-O-tert-butyl 5-O-methyl 5-methyl-2H-pyrrole-1,5-dicarboxylate

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-8-6-7-12(13,4)9(14)16-5/h6-7H,8H2,1-5H3

InChI Key

YDKVELHEMMJYJX-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CCN1C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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